molecular formula C7H8N4 B1354621 N-methyl-7h-pyrrolo[2,3-d]pyrimidin-4-amine CAS No. 78727-16-9

N-methyl-7h-pyrrolo[2,3-d]pyrimidin-4-amine

Cat. No.: B1354621
CAS No.: 78727-16-9
M. Wt: 148.17 g/mol
InChI Key: AXWBJJJQRJBTMI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-methyl-7h-pyrrolo[2,3-d]pyrimidin-4-amine is a heterocyclic compound with significant importance in medicinal chemistry. This compound is known for its role as a core scaffold in the development of selective inhibitors for various kinases, particularly Janus kinase 1 (JAK1) . Its structure comprises a pyrrolo[2,3-d]pyrimidine ring system, which is a common motif in many biologically active molecules.

Mechanism of Action

Target of Action

N-methyl-7h-pyrrolo[2,3-d]pyrimidin-4-amine primarily targets the Janus kinase 1 (JAK1) enzyme . JAK1 is a part of the Janus kinase family, which also includes JAK2, JAK3, and TYK2 . These enzymes play a crucial role in the signaling pathways of many cytokines involved in inflammation and immune function .

Mode of Action

As a JAK1-selective inhibitor, this compound binds to the JAK1 enzyme, inhibiting its activity . This inhibition prevents the signaling of cytokines that are involved in inflammation and immune function . Importantly, it avoids inhibiting the JAK2 homodimer, which regulates erythropoietin and thrombopoietin signaling .

Biochemical Pathways

The inhibition of JAK1 by this compound affects several biochemical pathways. It attenuates the expression of proinflammatory cytokine and chemokine genes, and reduces the infiltration of macrophages . This leads to a decrease in inflammation and an improvement in immune function .

Pharmacokinetics

It is known that the compound has a clogp value less than 4 and a molecular weight less than 400 . These properties suggest that the compound is likely to maintain drug-likeness during lead optimization, which could impact its absorption, distribution, metabolism, and excretion (ADME) properties .

Result of Action

The result of this compound’s action is a reduction in inflammation and an improvement in immune function . This is achieved through the inhibition of JAK1, which leads to a decrease in the signaling of proinflammatory cytokines .

Biochemical Analysis

Biochemical Properties

N-methyl-7h-pyrrolo[2,3-d]pyrimidin-4-amine plays a crucial role in biochemical reactions, particularly as a selective inhibitor of Janus kinase 1 (JAK1). This compound interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been shown to inhibit JAK1 with high selectivity, exhibiting an IC50 value of 8.5 nM . This interaction is significant as JAK1 is involved in various signaling pathways that regulate immune responses and cell growth.

Cellular Effects

This compound affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, by inhibiting JAK1, this compound can alter the signaling pathways mediated by cytokines, which are crucial for immune responses . This modulation can lead to changes in gene expression and cellular metabolism, impacting cell proliferation, differentiation, and survival.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, particularly JAK1. By binding to the active site of JAK1, this compound inhibits its kinase activity, preventing the phosphorylation of downstream signaling molecules . This inhibition disrupts the signaling cascade, leading to changes in gene expression and cellular responses. Additionally, this compound may also interact with other proteins and enzymes, further influencing cellular functions.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Studies have shown that this compound is relatively stable, but its activity may decrease due to degradation or other factors. Long-term exposure to this compound can lead to sustained inhibition of JAK1, resulting in prolonged changes in cellular function . The exact temporal effects may vary depending on the experimental conditions and the specific cellular context.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound can selectively inhibit JAK1 without causing significant toxicity . At higher doses, it may exhibit toxic or adverse effects, such as off-target interactions or disruption of other signaling pathways. Understanding the dosage effects is crucial for optimizing the therapeutic potential of this compound and minimizing its side effects.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. This compound may be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that can influence its activity and function . Additionally, this compound may affect metabolic flux and metabolite levels, further impacting cellular processes.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions can influence the localization and accumulation of the compound, affecting its activity and function . Understanding the transport and distribution mechanisms is essential for optimizing the therapeutic efficacy of this compound.

Subcellular Localization

This compound exhibits specific subcellular localization, which can influence its activity and function. This compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . The subcellular localization of this compound is crucial for understanding its mechanism of action and optimizing its therapeutic potential.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-methyl-7h-pyrrolo[2,3-d]pyrimidin-4-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2-aminopyrimidine with an appropriate aldehyde or ketone, followed by methylation of the resulting intermediate .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters .

Chemical Reactions Analysis

Types of Reactions: N-methyl-7h-pyrrolo[2,3-d]pyrimidin-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce various substituted derivatives .

Scientific Research Applications

N-methyl-7h-pyrrolo[2,3-d]pyrimidin-4-amine has a wide range of applications in scientific research:

Comparison with Similar Compounds

Uniqueness: N-methyl-7h-pyrrolo[2,3-d]pyrimidin-4-amine is unique due to its specific methylation pattern, which can influence its binding affinity and selectivity towards different kinases. This makes it a valuable scaffold for the development of selective inhibitors with potentially fewer side effects .

Properties

IUPAC Name

N-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N4/c1-8-6-5-2-3-9-7(5)11-4-10-6/h2-4H,1H3,(H2,8,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXWBJJJQRJBTMI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=NC=NC2=C1C=CN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

148.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the advantages of the novel synthesis method for Tofacitinib, compared to previous methods?

A1: The novel synthesis method utilizes N-[(3R,4R)-4-methylpiperidin-3-yl]-N-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine as a key intermediate, obtained by removing the benzyl group from N-[(3R,4R)-1-benzyl-4-methylpiperidin-3-yl]-N-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine. This method, using formic acid, ammonium formate, or hydrazine hydrate as hydrogen donors for the debenzylation, offers several advantages over previous approaches: [, ]

  • Higher yield: The optimized conditions lead to a greater amount of the desired product, making the process more efficient. []

Q2: What is the significance of the "one-pot synthesis" approach described in the research?

A2: The "one-pot synthesis" approach, as described for Tofacitinib, refers to the ability to remove the benzyl group from N-[(3R,4R)-1-benzyl-4-methylpiperidin-3-yl]-N-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine and subsequently condense it with ethyl cyanoacetate in a single reaction vessel without the need for isolation of the intermediate N-[(3R,4R)-4-methylpiperidin-3-yl]-N-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine. [] This offers several benefits:

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